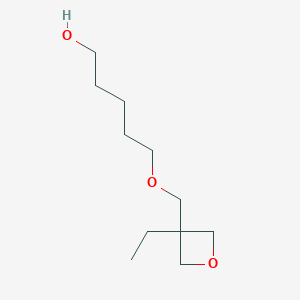

3-Ethyl-3-(5-hydroxypentyl)oxymethyloxetane

Cat. No. B8319371

M. Wt: 202.29 g/mol

InChI Key: XEUBDFWTYXHKJO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08247583B2

Procedure details

1,5-Pentanediol (1,171 g (11.2 mol)), tetrabutylammonium bromide (24.1 g (75 mmol)) and 96% sodium hydroxide (90 g (2.2 mol)) were added to a glass flask having an inner volume of 2,000 ml equipped with a stirrer, a thermometer, a dropping funnel and a reflux condenser, and the mixture was warmed to 70° C. with stirring. Subsequently 3-ethyl-3-methanesulfonyloxymethyloxetane (324 g (1.5 mol)) having a purity of 90% (a value measured by 1H-NMR) was dropwise added while keeping the liquid temperature at 75-85° C. to perform the reaction at the same temperature for 3 hours. After the completion of the reaction, the reaction solution was washed with heptane (200 ml), and then water (583 ml) was added and a liquid separation was performed. Water (1,166 ml) and toluene (500 ml) were added to a resultant organic layer, and a liquid separation was performed. Subsequently toluene (500 ml) was added to a resultant aqueous layer to perform the extraction, an extract (a toluene layer) and an organic layer were mixed, and a resultant mixture was washed at water (300 ml). Subsequently a resultant aqueous layer and an aqueous layer separated earlier were mixed, and a resultant mixture was extracted with toluene (500 ml). After washing an extract (a toluene layer) with water (300 ml), the extract was mixed with the previously obtained organic layer, and a resultant mixture was concentrated under reduced pressure. A resultant concentrate (a bisoxetane ether compound generated in the amount of only 14% (an analysis value by a gas chromatography)) was distilled under reduced pressure (136-140° C., 533 Pa) to give, as a colorless liquid, 3-ethyl-3-(5-hydroxypentyl)oxymethyloxetane having a purity of 93% (an analysis value by a gas chromatography) (109 g) (an isolated yield based on 3-ethyl-3-methanesulfonyloxymethyloxetane: 33%).

Name

3-ethyl-3-methanesulfonyloxymethyloxetane

Quantity

324 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][OH:6].[OH-].[Na+].[CH2:10]([C:12]1([CH2:16]OS(C)(=O)=O)[CH2:15][O:14][CH2:13]1)[CH3:11]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:10]([C:12]1([CH2:16][O:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:7])[CH2:15][O:14][CH2:13]1)[CH3:11] |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

11.2 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCO)O

|

|

Name

|

|

|

Quantity

|

90 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

24.1 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

Step Two

|

Name

|

3-ethyl-3-methanesulfonyloxymethyloxetane

|

|

Quantity

|

324 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C1(COC1)COS(=O)(=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was dropwise added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 75-85° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction at the same temperature for 3 hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the completion of the reaction

|

WASH

|

Type

|

WASH

|

|

Details

|

the reaction solution was washed with heptane (200 ml)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

water (583 ml) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a liquid separation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Water (1,166 ml) and toluene (500 ml) were added to a resultant organic layer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a liquid separation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Subsequently toluene (500 ml) was added to a resultant aqueous layer

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the extraction

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

an extract (a toluene layer) and an organic layer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were mixed

|

WASH

|

Type

|

WASH

|

|

Details

|

a resultant mixture was washed at water (300 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Subsequently a resultant aqueous layer and an aqueous layer separated earlier

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were mixed

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

a resultant mixture was extracted with toluene (500 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

After washing

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

an extract (a toluene layer) with water (300 ml)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the extract was mixed with the previously obtained organic layer

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

a resultant mixture was concentrated under reduced pressure

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

A resultant concentrate (a bisoxetane ether compound

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled under reduced pressure (136-140° C., 533 Pa)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C1(COC1)COCCCCCO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |